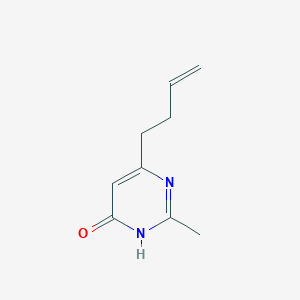
6-(丁-3-烯-1-基)-2-甲基嘧啶-4-醇
描述
6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗病毒和抗癌潜力
“6-(丁-3-烯-1-基)-2-甲基嘧啶-4-醇”的结构表明其在抗病毒和抗癌应用方面具有潜力。 吲哚衍生物,其具有类似的杂环碱基,已被发现具有显著的生物活性,包括抗病毒和抗癌特性 。该化合物可以作为这些医学领域进一步合成和测试的候选者。
农业:植物生长调节
在农业中,可以探索像“6-(丁-3-烯-1-基)-2-甲基嘧啶-4-醇”这样的化合物在植物生长和发育中的作用。 吲哚类化合物已知会影响植物激素活性,这对调节植物生长至关重要 。
材料科学:聚合物改性
该化合物由于存在嘧啶醇基团而具有潜在的反应活性,这使得它在材料科学中用于聚合物改性。 它可以作为交联剂,增强聚合物材料的性能 。
环境科学:污染修复
嘧啶醇衍生物可用于环境科学中的污染修复。 它们与各种污染物相互作用的潜力可能导致开发用于处理污染环境的新方法 。
生物化学:酶抑制
在生物化学中,可以研究“6-(丁-3-烯-1-基)-2-甲基嘧啶-4-醇”的酶抑制能力。 具有类似结构的化合物已被证明可以抑制某些酶,这对理解代谢途径和开发药物具有价值 。
药理学:药物开发
该化合物可以作为药物开发中的药效基团,因为它具有可能与生物受体相互作用的结构特征 。它与多个受体高亲和力结合的潜力可以用来开发新的治疗药物。
化学工程:抗结核药物的合成
在化学工程中,该化合物有可能参与抗结核药物的合成。 嘧啶-4-醇部分可能是设计靶向结核病的新型药物的关键片段 。
分析化学:色谱分析
最后,在分析化学中,“6-(丁-3-烯-1-基)-2-甲基嘧啶-4-醇”可以用作色谱分析中的标准品或试剂,以识别或量化物质,因为其具有独特的化学性质 。
生物活性
6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case analyses.
Chemical Structure and Properties
6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol is characterized by its pyrimidine ring, which is substituted with a butenyl group at the 6-position and a hydroxyl group at the 4-position. This unique structure contributes to its biological properties.
Antimicrobial Activity
Research has indicated that 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as a therapeutic agent. The compound was tested against common pathogens, yielding the following Minimum Inhibitory Concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 32 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum antimicrobial activity .
Anticancer Properties
The anticancer potential of 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol has also been explored. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study: Apoptosis Induction
A detailed examination of its effects on HeLa cells revealed:
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 20 | 50 | 40 |
| 40 | 20 | 70 |
At higher concentrations, a significant increase in apoptotic cells was observed, indicating that the compound effectively triggers programmed cell death in cancer cells .
The biological activity of 6-(But-3-en-1-yl)-2-methylpyrimidin-4-ol is believed to be mediated through its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses, which is crucial for both antimicrobial and anticancer activities .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its efficacy. Modifications to the pyrimidine ring or substituents at various positions may enhance its biological activity. For instance, compounds with electron-donating groups at specific positions have shown increased potency against COX enzymes .
属性
IUPAC Name |
4-but-3-enyl-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-4-5-8-6-9(12)11-7(2)10-8/h3,6H,1,4-5H2,2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNHDXIJNDNSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















